molecular formula C11H16N2O2S B1267326 n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 5455-83-4

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B1267326
CAS No.: 5455-83-4
M. Wt: 240.32 g/mol
InChI Key: UNJDOUVNJGHHBU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a heterocyclic compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 g/mol It is a derivative of tetrahydroquinoline, featuring a sulfonamide group at the 6-position and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to the presence of both the sulfonamide group and the dimethyl groups on the nitrogen atom. This combination enhances its chemical reactivity and allows for diverse applications in various fields .

Properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJDOUVNJGHHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969787
Record name N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-83-4
Record name NSC5450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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